ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, methoxy and hydroxy functional groups, and an ethyl ester
Preparation Methods
The synthesis of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy and hydroxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the ethyl ester: This step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiophene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. Examples of similar compounds include:
4-Hydroxy-3-methoxy-benzaldehyde derivatives: These compounds have similar methoxy and hydroxy groups but differ in their overall structure and reactivity.
Aroyl hydrazones: These compounds have similar functional groups and are used in similar applications but have different core structures.
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C22H21NO6S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO6S/c1-4-29-22(26)19-20(25)18(12-13-5-10-16(24)17(11-13)28-3)30-21(19)23-14-6-8-15(27-2)9-7-14/h5-12,24-25H,4H2,1-3H3/b18-12-,23-21? |
InChI Key |
IPBONONTPVPZOZ-AQEWOIMGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.